Seratrodast

概要

説明

準備方法

合成経路と反応条件: セラトロダストの合成には、いくつかの重要な手順が含まれます。

出発物質: シクロヘプタノンは、ベンジルマグネシウムクロリドとのグリニャール反応で1-フェニルシクロヘプタノールを生成します.

脱水: 1-フェニルシクロヘプタノールは脱水されて1-フェニルシクロヘプテンを生成します.

酸化: 1-フェニルシクロヘプテンは酸化されて6-ベンゾイルカプロン酸を生成します.

還元: 6-ベンゾイルカプロン酸は還元されて7-ヒドロキシ-7-フェニルヘプタン酸を生成します.

縮合: 7-ヒドロキシ-7-フェニルヘプタン酸は、トリメチルヒドロキノンとの縮合反応の後、塩化鉄(III)処理によりセラトロダストを生成します.

工業生産方法: セラトロダストの工業生産は、同様の合成経路に従いますが、より高い収率と純度を得るために最適化されています。 このプロセスには、最終生成物の整合性と品質を確保するために、反応条件を厳密に管理した大規模反応が含まれます .

反応の種類:

一般的な試薬と条件:

主要な生成物:

ヒドロキシル化代謝物: 5-メチルヒドロキシセラトロダストと4-ヒドロキシセラトロダスト.

ジヒドロセラトロダスト: 還元反応によって生成されます.

4. 科学研究への応用

セラトロダストは、科学研究で幅広い用途があります。

科学的研究の応用

Introduction to Seratrodast

This compound, a thromboxane A2 (TXA2) receptor antagonist, is primarily utilized in the treatment of asthma. It was first approved in Japan in 1997 and has been marketed under various names, including Bronica and Changnuo in different regions. This compound plays a significant role in managing airway hyperresponsiveness and inflammation associated with asthma by blocking the bronchoconstrictive effects of TXA2.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in asthma management:

- Eosinophil Cationic Protein Levels : A study demonstrated that this compound significantly reduced eosinophil cationic protein levels in sputum, indicating a decrease in airway inflammation. This effect was associated with improved clinical symptoms and peak expiratory flow rates (PEF) in asthmatic patients .

- Combination Therapy : Research has shown that when this compound is combined with inhaled corticosteroids, it can enhance therapeutic outcomes. The addition of this compound improved mean PEF significantly compared to corticosteroids alone .

Comparative Studies

A comparative analysis of this compound with other anti-asthmatic treatments revealed its unique profile as a TXA2 antagonist. Unlike traditional treatments that may affect coagulation pathways, this compound offers a safer alternative for patients at risk for thrombotic events .

Potential Applications Beyond Asthma

Recent research has explored additional therapeutic avenues for this compound:

- Ferroptosis Inhibition : Recent studies suggest that this compound may inhibit ferroptosis—a form of regulated cell death—by suppressing lipid peroxidation. This mechanism could make it a candidate for treating acute kidney injury and other conditions associated with oxidative stress .

- Chronic Respiratory Conditions : Although initial investigations into its use for chronic bronchitis and chronic pulmonary emphysema were abandoned, ongoing research may revive interest in these applications .

Pharmacokinetics

This compound exhibits rapid absorption with peak plasma concentrations reached within 3 to 4 hours post-administration. The drug demonstrates a biexponential decay profile with a mean elimination half-life of approximately 22 hours, allowing for once-daily dosing .

Safety Considerations

While generally well-tolerated, this compound should be used cautiously in individuals with liver disease due to potential hepatotoxicity when combined with certain medications like paracetamol or cephem antibiotics. The safety profile remains unestablished in pediatric populations .

Table: Summary of Key Studies on this compound

| Study | Objective | Findings | |

|---|---|---|---|

| ECP Levels Study (2003) | Evaluate effects on eosinophil cationic protein | Significant reduction in ECP levels; improved PEF | Supports use as an anti-inflammatory agent |

| Combination Therapy Study | Assess efficacy with corticosteroids | Enhanced PEF and symptom relief | Suggests benefit of combination therapy |

| Ferroptosis Study (2024) | Investigate potential beyond asthma | Inhibition of ferroptosis; reduced kidney injury severity | Potential for broader therapeutic applications |

作用機序

セラトロダストは、トロンボキサンA2受容体を拮抗することにより作用し、トロンボキサンA2の作用を阻害します . トロンボキサンA2は、喘息患者の肺で生成され、気管支収縮、血管収縮、粘液分泌、気道過敏性を引き起こします . セラトロダストはこの受容体を遮断することで、これらの症状を軽減し、呼吸機能を改善します .

類似化合物:

オザグレレル: トロンボキサンシンターゼ阻害剤であり、トロンボキサンA2も標的としますが、血栓形成と出血時間への影響は異なります.

モンテルカスト: ロイコトリエン受容体拮抗薬であり、ロイコトリエン受容体を遮断することにより、別の経路で喘息の治療に使用されます.

セラトロダストの独自性: セラトロダストは、血栓形成、閉塞時間、出血時間に影響を与えることなく、トロンボキサンA2受容体を特異的に拮抗するという点でユニークです . これは、出血性疾患のリスクがある喘息患者にとってより安全な選択肢となります .

類似化合物との比較

特性

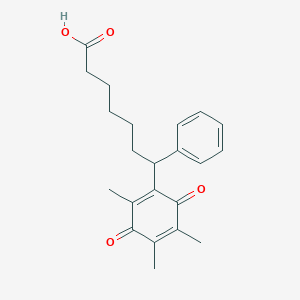

IUPAC Name |

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVKEHDGYSLCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021397 | |

| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112665-43-7 | |

| Record name | Seratrodast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112665-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seratrodast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seratrodast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERATRODAST | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERATRODAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。